![molecular formula C11H12F2N2O2 B12276604 ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is an organic compound characterized by the presence of a hydrazinylidene group attached to a difluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 3,4-difluorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinylidene compounds.
Applications De Recherche Scientifique
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological activity. The difluorophenyl ring enhances the compound’s stability and binding affinity through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(3,4-difluorophenyl)propanoate
- 3,4-Difluorophenyl Isocyanate
- Aryl Fluorosulfonates
Uniqueness
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is unique due to its specific hydrazinylidene functional group and the presence of difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C11H12F2N2O2 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H12F2N2O2/c1-3-17-11(16)7(2)14-15-8-4-5-9(12)10(13)6-8/h4-6,15H,3H2,1-2H3/b14-7+ |
Clé InChI |
IHPUBZBBOOKYLD-VGOFMYFVSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)F)/C |
SMILES canonique |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
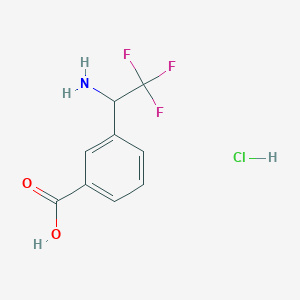
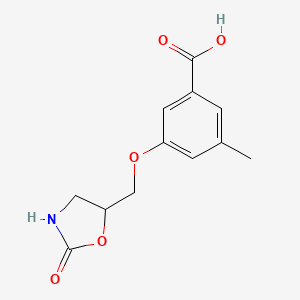
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B12276529.png)

![4-[2-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276535.png)
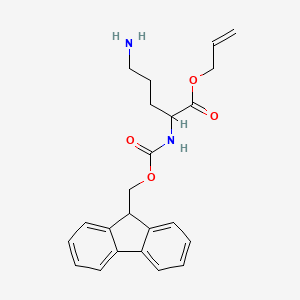
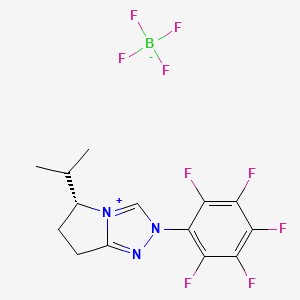
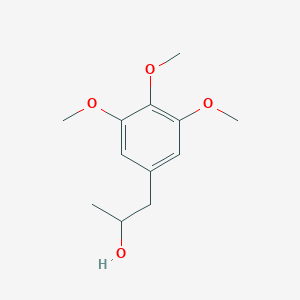
![3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12276583.png)

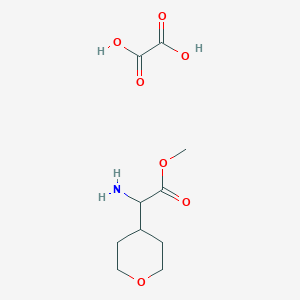
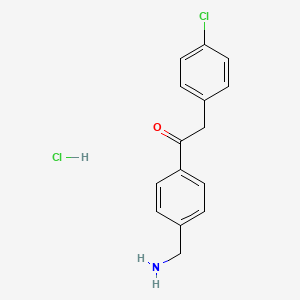
![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
